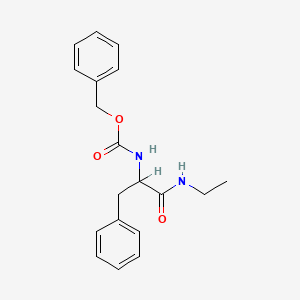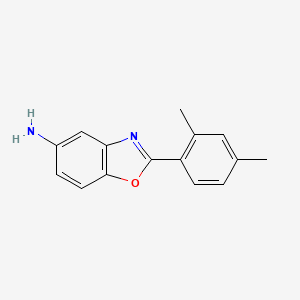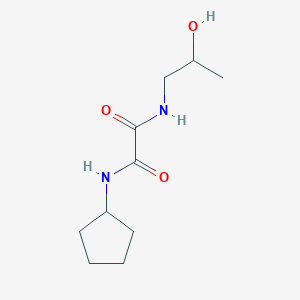
N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide” is an organic compound . It has a molecular formula of C10H18N2O3 and a molecular weight of 214.265.
Molecular Structure Analysis
“N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide” belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .Physical And Chemical Properties Analysis
“N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide” has a molecular formula of C10H18N2O3 and a molecular weight of 214.265. Unfortunately, other physical and chemical properties are not available.Scientific Research Applications
Environmental Pollutants and Mutagenicity
Research has identified environmental pollutants, such as nitroaromatic hydrocarbons, which undergo metabolic activation to form DNA adducts, indicative of mutagenic potential. For instance, the metabolic reduction of 1-nitropyrene by xanthine oxidase results in DNA-bound adducts, demonstrating the environmental and health impacts of specific pollutants (Howard et al., 1983).
Antitumor Agents and Cellular Mechanisms
The study of polyamine analogues, such as CPENSpm, has shown phenotype-specific cytotoxic activity in cancer treatment. These compounds induce programmed cell death by superinducing the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), highlighting the molecular mechanisms behind selective cytotoxic activity (Ha et al., 1997).
Drug Activation and Liver Enzymes
The specific cytochrome P-450 enzymes involved in the activation of anticancer drugs cyclophosphamide and ifosphamide have been identified, revealing significant interindividual variation in drug metabolism. This has implications for enhancing therapeutic efficacy through targeted liver enzyme induction (Chang et al., 1993).
Drug Delivery Systems
N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been explored for their potential as carriers of biologically active compounds, particularly in cancer treatment. These studies focus on the development of macromolecular therapeutics, demonstrating the versatility of HPMA copolymers in drug delivery applications (Kopeček & Kopec̆ková, 2010).
Enzyme-like Activities of Nanoparticles
Iron oxide nanoparticles have been shown to possess peroxidase-like and catalase-like activities, influenced by their intracellular microenvironment. This dual activity can lead to contrasting outcomes in free radical production and cytotoxicity, providing insights into the safe biomedical application of nanoparticles (Chen et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound .
Mode of Action
Given its target, it can be inferred that the compound may inhibit the function of methionine aminopeptidase, thereby affecting protein synthesis and regulation .
Biochemical Pathways
Considering its target, it can be inferred that the compound may influence pathways related to protein synthesis and regulation .
Result of Action
Given its target, it can be inferred that the compound may affect protein synthesis and regulation at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
N'-cyclopentyl-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(13)6-11-9(14)10(15)12-8-4-2-3-5-8/h7-8,13H,2-6H2,1H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZYWRCVNPOTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

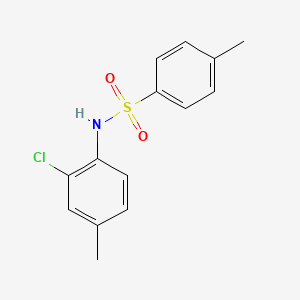
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2583205.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea](/img/structure/B2583206.png)
![4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2583208.png)
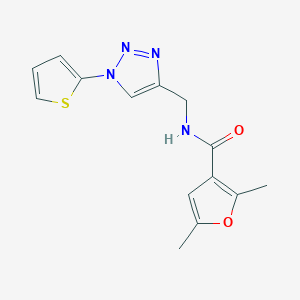
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2583210.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)
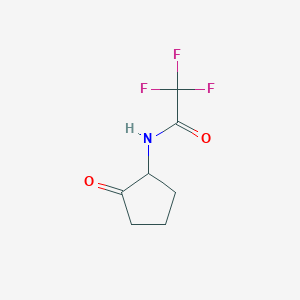

![(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2583215.png)
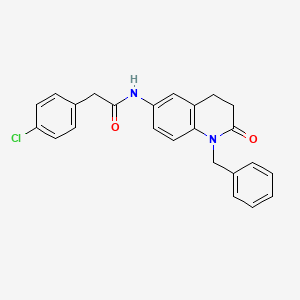
![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)
